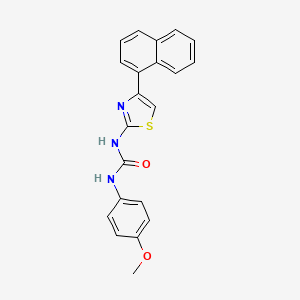

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea

Description

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a naphthalenyl group, and a thiazolyl group, all linked through a urea moiety

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-26-16-11-9-15(10-12-16)22-20(25)24-21-23-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIWCUNANVUSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling with Naphthalene: The thiazole derivative is then coupled with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Urea Formation: The final step involves the reaction of the coupled product with an isocyanate or a carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea can be compared with other urea derivatives, such as:

1-(4-Methoxyphenyl)-3-(4-phenylthiazol-2-yl)urea: This compound has a phenyl group instead of a naphthalenyl group, which may result in different biological activities and chemical reactivity.

1-(4-Methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea: The presence of a pyridinyl group can influence the compound’s ability to interact with biological targets and its solubility properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the urea derivative class. Its unique structure, featuring a methoxyphenyl group, a naphthalenyl group, and a thiazolyl group, positions it as a candidate for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes involved in cell proliferation and apoptotic pathways, suggesting potential anticancer mechanisms. The exact pathways and molecular interactions are still under investigation, but preliminary studies indicate that it may affect signaling pathways related to cancer cell growth and survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that it possesses cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562). The compound's IC50 values in these assays indicate potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

| K562 | 18.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins such as Bcl-2 and caspases.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanism behind its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study on Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized various thiazole derivatives, including this compound, and evaluated their cytotoxicity against multiple cancer cell lines. The study highlighted the compound's ability to significantly reduce cell viability in a dose-dependent manner compared to control groups, indicating its potential as an effective chemotherapeutic agent .

Study on Antimicrobial Activity

Another study focused on the compound's antimicrobial efficacy against clinical isolates of bacteria and fungi. The results demonstrated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea?

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, 3-chlorophenyl isocyanate reacts with 4,5-dihydro-5,5-dimethyl-2-thiazolamine and aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl . For the target compound, a similar approach may involve coupling 4-methoxyphenyl isocyanate with 4-(naphthalen-1-yl)thiazol-2-amine. Optimization of stoichiometry, solvent polarity, and temperature (e.g., 60–80°C) is critical to minimize side reactions and improve yield .

Q. How can X-ray crystallography validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For urea-thiazole hybrids, parameters such as bond lengths (e.g., C=O, C–N in the urea moiety) and dihedral angles between aromatic rings (e.g., naphthyl and thiazole planes) should align with computational models. For example, SCXRD analysis of a related urea-thiazole compound (N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea) revealed a mean C–C bond length of 0.003 Å and an R factor of 0.050, confirming structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR can identify methoxy protons (~δ 3.8 ppm) and aromatic protons from naphthalene (δ 7.2–8.5 ppm). The urea NH protons typically appear as broad singlets (δ 8–10 ppm) .

- FTIR : Key peaks include N–H stretches (~3300 cm), C=O (~1650 cm), and C–S in the thiazole ring (~680 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to assess the bioactivity of this compound against specific molecular targets?

- Enzyme Inhibition Assays : Use purified kinases or proteases in fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets). IC values can be determined using dose-response curves.

- Cellular Models : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure viability via MTT assays. Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) to ensure statistical significance .

- Experimental Design : Employ randomized block designs to account for variability in cell culture conditions or instrument calibration .

Q. How might structural modifications enhance the compound’s bioactivity or solubility?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) on the naphthalene ring may enhance π-π stacking with target proteins. Conversely, methoxy groups improve solubility via hydrogen bonding .

- Heterocycle Replacement : Replacing the thiazole with a triazole (as in triazine derivatives) could alter binding affinity due to differences in ring polarity and hydrogen-bonding capacity .

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

- Target Selection : Prioritize proteins with known urea-binding pockets (e.g., carbonic anhydrase IX).

- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS. Parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) quantify interaction strength.

Q. How should researchers address contradictions in bioactivity data across different studies?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference compounds.

- Data Normalization : Normalize IC values to cell confluence or protein concentration.

- Meta-Analysis : Compare results across multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.